Complete Mitigation of BHT-Induced Pulmonary Toxicity in Murine Models
2,5-Di-tert-butyl-4-methoxyphenol provides complete protection against the lung toxicity induced by butylated hydroxytoluene (BHT) in mice. This is a stark functional divergence from the comparator BHT, which is a potent lung toxicant in this model [1].
| Evidence Dimension | In Vivo Lung Toxicity Mitigation |
|---|---|
| Target Compound Data | Complete protection against BHT-induced lung toxicity |
| Comparator Or Baseline | Butylated hydroxytoluene (BHT) [Comparator] vs. Untreated [Baseline] |
| Quantified Difference | Complete protection vs. development of toxicity |
| Conditions | Dietary administration of BHA analogs in mice concurrently with BHT. |
Why This Matters
This evidence identifies a critical functional difference, making this compound a specific tool for studying BHT toxicity or as a cytoprotective agent in in vivo research, in contrast to the toxic comparator.
- [1] Mizutani, T. (1985). Protective effects of butylated hydroxyanisole and its analogs on the lung toxicity of butylated hydroxytoluene in mice. *Research Communications in Chemical Pathology and Pharmacology*, 50(1), 125-133. View Source
